N-Butyl-p-toluenesulfonamide
Overview
Description
N-Butyl-p-toluenesulfonamide is a N-substituted sulphonamide . It’s a low-molecular-weight organic compound with potential antineoplastic activity .
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it can be directly coupled with primary, secondary, and allylic alcohols under Mitsunobu conditions to afford various sulfonyl-protected amines . A mild and efficient method for the synthesis of N-arylsulfonamides in the presence of CuCl as a catalyst proceeds readily at room temperature in an open flask using a variety of sulfonyl azides and boronic acids without any base, ligand, or additive .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For example, it reacts with N-trityl L-serine esters under Mitsunobu reaction conditions . A mild deprotection for notoriously difficult to unmask primary N-(p-toluenesulfonyl) amides occurs at low temperature by initial activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage of the p-toluenesulfonyl group with samarium diiodide .Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.33 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It’s a solid at 20 degrees Celsius .Scientific Research Applications
Prodrug Research Research on N-sulfonyl pseudourea derivatives, related to p-toluenesulfonamide, has explored their potential as prodrug forms. These compounds were evaluated for their stability in various conditions, contributing to the understanding of prodrug kinetics and stability (J. D. Larsen & H. Bundgaard, 1989).
Chemical Decomposition Studies The thermal dissociation behavior of tolbutamide, which involves p-toluenesulfonamide, has been studied, revealing insights into the dissociation pathways and products in various solvents. This research is valuable in understanding the chemical stability and decomposition mechanisms of related compounds (F. Bottari, M. Mannelli, & M. Saettone, 1970).
Synthetic Chemistry Applications N-(p-Toluenesulfonylmethyl)-p-toluenesulfonamide has been utilized in the aminomethylation of various nucleophiles. This process has been instrumental in synthesizing N-tosyl-aminomethylated compounds and N-tosylpyrroles, demonstrating its utility in organic synthesis (H. Kinoshita, K. Inomata, M. Hayashi, Takeshi Kondoh, & H. Kotake, 1986).
Microreaction Technology in Pharmaceutical Synthesis The compound has been the subject of studies aiming to develop a continuous multistep synthesis using microreaction technology (MRT). This research is particularly focused on the production of pharmaceuticals and fine chemicals, showcasing the relevance of N-Butyl-p-toluenesulfonamide in innovative manufacturing processes (Michael Struempel, B. Ondruschka, & A. Stark, 2009).
Mechanism of Action
N-Butyl-p-toluenesulfonamide, also known as N-BUTYL-4-METHYLBENZENESULFONAMIDE, is a chemical compound with the molecular formula C11H17NO2S . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Biochemical Analysis
Cellular Effects
N-Butyl-p-toluenesulfonamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-butyl-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUXYBHREKXNKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042198 | |
Record name | N-Butyl-p-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1907-65-9 | |
Record name | N-Butyl-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1907-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butyl-p-toluenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Butyl-p-toluenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenesulfonamide, N-butyl-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Butyl-p-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butyltoluene-4-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-BUTYL-P-TOLUENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CT68A89DU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-Butyl-p-toluenesulfonamide impact the properties of polymer composites?
A: Yes, research suggests that this compound (BTSA) can act as an additive influencing the properties of polymer composites. A study investigated the effects of BTSA on polyamide 6/glass fiber composites. [] The researchers found that adding BTSA led to better dispersion of the glass fibers within the polyamide matrix, as observed through Scanning Electron Microscopy. This improved dispersion correlated with enhanced mechanical properties, including increased tensile strength, yield strength, and modulus, compared to the composite without BTSA. Additionally, the composite containing BTSA exhibited reduced water absorbency and improved thermal stability. []
Q2: What is known about the chemical structure of this compound?
A2: While specific spectroscopic data isn't provided in the research excerpts, we can deduce some structural information. This compound is an organic compound with the following structural components:
Q3: Are there any known reactions involving this compound and radicals?
A: Yes, research indicates that this compound can be involved in reactions generating dibutylaminyl radicals. [] These radicals are nitrogen-centered and can participate in various chemical transformations. While the provided excerpt focuses on the reaction of dibutylaminyl radicals with nucleophiles, it highlights this compound as a precursor for generating this reactive species. []
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